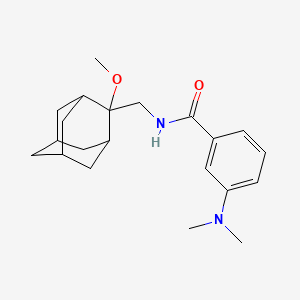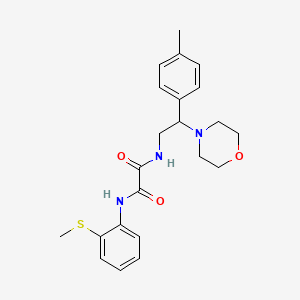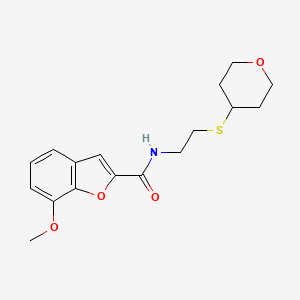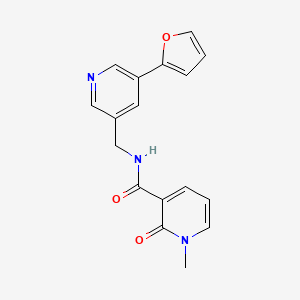![molecular formula C24H18Cl2N2O5S B2945079 methyl 6-chloro-2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide CAS No. 1114879-08-1](/img/structure/B2945079.png)
methyl 6-chloro-2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-chloro-2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C24H18Cl2N2O5S and its molecular weight is 517.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Methyl 6-chloro-2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide and related compounds have been a subject of scientific investigation due to their unique chemical structures and potential applications. Research has demonstrated various synthetic routes and reactivities of similar benzothiazine derivatives. For instance, the formation and reactions of cyclohepta[b][1,4]benzothiazines have been explored, highlighting their stability under basic conditions and reactivity with hydrogen peroxide, leading to rearrangement and oxidation reactions (Shindo, Ishikawa, & Nozoe, 1985). Similarly, the synthesis of tetrahydrobenzo[b]thiophene derivatives under microwave irradiation showcased the versatility of these compounds in forming various derivatives through reactions with primary and secondary amines, highlighting their potential for further chemical transformations (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).
Structural Insights
Structural analyses of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides have provided insights into the stabilization mechanisms of these compounds through intramolecular hydrogen bonds. These studies have revealed the importance of chloro substituents in influencing the molecular conformation and dimerization tendencies of these molecules (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).
Potential Biological Activities
Research into novel biologically active derivatives, such as the synthesis of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, has uncovered the potential for these compounds in antibacterial and antioxidant applications. These compounds, synthesized via ultrasonic mediated N-alkylation and subsequent reactions, have shown promising preliminary results in antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman, Choudary, Elsegood, Siddiqui, & Khan, 2009).
Anticancer and Anti-HIV Evaluations
Some derivatives of benzothiazines have been evaluated for their in vitro anticancer and anti-HIV activities, demonstrating the potential medicinal value of these compounds. The synthesis of 2-mercaptobenzenesulfonamides and their evaluation against various cancer cell lines and HIV indicate that specific derivatives exhibit significant biological activity, warranting further investigation into their therapeutic potential (Pomarnacka & Kornicka, 2001).
Wirkmechanismus
Target of Action
The compound, also known as HMS3489H17 or methyl 6-chloro-2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
The compound interacts with its targets, PDE3 and PDE4, by binding to their active sites and inhibiting their activity . This inhibition prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. The elevated levels of cyclic nucleotides can then modulate various cellular processes, including inflammation and bronchodilation .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. For instance, it can enhance the bronchodilatory effects of cyclic AMP, leading to relaxation of smooth muscle in the airways . Additionally, it can suppress the release of inflammatory mediators from immune cells, thereby reducing inflammation .
Pharmacokinetics
As an inhaled product, it is delivered directly to the lungs, which may enhance its bioavailability and therapeutic effects while minimizing systemic side effects .
Result of Action
The dual inhibition of PDE3 and PDE4 by this compound results in both bronchodilator and non-steroidal anti-inflammatory effects . This can lead to improved lung function and reduced symptoms in conditions such as chronic obstructive pulmonary disease (COPD) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as the patient’s inhalation technique, the design of the inhaler device, and the presence of other inhaled medications can affect the delivery of the compound to the lungs and its subsequent therapeutic effects
Eigenschaften
IUPAC Name |
methyl 6-chloro-2-[2-(3-chloroanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O5S/c1-33-24(30)23-22(15-6-3-2-4-7-15)19-13-17(26)10-11-20(19)34(31,32)28(23)14-21(29)27-18-9-5-8-16(25)12-18/h2-13H,14H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFCTQLSRKFLAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1CC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate](/img/structure/B2944996.png)


![2-Methyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2945001.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2945003.png)

![2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2945007.png)


![N-(4-butylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2945014.png)


![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide](/img/structure/B2945018.png)
![N-{[4-(pyridin-4-yl)phenyl]methyl}but-2-ynamide](/img/structure/B2945019.png)